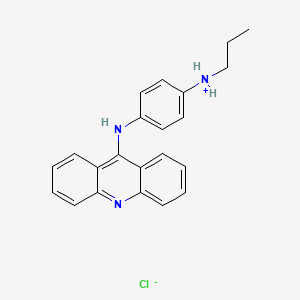

9-(p-(Propylamino)anilino)acridine hydrochloride

Description

Properties

CAS No. |

69242-88-2 |

|---|---|

Molecular Formula |

C22H22ClN3 |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

[4-(acridin-9-ylamino)phenyl]-propylazanium;chloride |

InChI |

InChI=1S/C22H21N3.ClH/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22;/h3-14,23H,2,15H2,1H3,(H,24,25);1H |

InChI Key |

YIYNOXMQYLQOBF-UHFFFAOYSA-N |

Canonical SMILES |

CCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Acridin-9(10H)-one : This compound is a common starting material for acridine derivatives.

- 9-Chloroacridine : Prepared by chlorination of acridin-9(10H)-one using phosphorus oxychloride (POCl3).

- p-(Propylamino)aniline : The aniline derivative bearing the propylamino substituent on the para position.

Synthesis of 9-Chloroacridine

The preparation of 9-chloroacridine is a crucial step:

Nucleophilic Aromatic Substitution (SNAr) Reaction

The 9-chloroacridine undergoes nucleophilic aromatic substitution with p-(propylamino)aniline:

- 9-Chloroacridine is dissolved in methanol.

- p-(Propylamino)aniline (1.5 equivalents) and triethylamine (1.5 equivalents) are added.

- The mixture is stirred, allowing the nucleophilic nitrogen of the aniline derivative to attack the electron-deficient 9-position carbon of the acridine, displacing the chloride ion.

- The reaction typically proceeds at room temperature or with mild heating until completion, monitored by thin-layer chromatography (TLC).

Formation of Hydrochloride Salt

- The free base 9-(p-(Propylamino)anilino)acridine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation and purification.

- The hydrochloride salt form enhances the compound’s stability and solubility for biological evaluation.

Alternative Synthetic Routes

- Reductive amination : Direct reductive amination of 9-aminoacridine with aldehydes followed by reduction can be adapted to introduce alkylamino substituents, but for the p-(propylamino)anilino derivative, SNAr is more straightforward.

- Solid-phase synthesis : For more complex derivatives with amino acid residues or peptides attached, solid-phase methods using functionalized resins can be employed, though this is less common for simple propylamino substitution.

Reaction Scheme Summary

| Step | Reaction | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Chlorination of acridin-9(10H)-one | POCl3, reflux 90-110 °C, 3 h | 9-Chloroacridine |

| 2 | Nucleophilic aromatic substitution | 9-Chloroacridine, p-(propylamino)aniline, triethylamine, MeOH, rt or mild heat | 9-(p-(Propylamino)anilino)acridine |

| 3 | Salt formation | HCl treatment | 9-(p-(Propylamino)anilino)acridine hydrochloride |

Analytical Data and Yields

While specific yields for this exact compound are rarely reported separately, analogous 9-aminoacridine derivatives prepared by SNAr typically achieve moderate to good yields (60–85%) under optimized conditions. Purification is commonly done by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-(p-(Propylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

9-(p-(Propylamino)anilino)acridine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.

Biology: Employed in the study of DNA intercalation and as a mutagen in genetic research.

Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.

Industry: Utilized in the development of dyes, pigments, and fluorescent materials for various applications.

Mechanism of Action

The mechanism of action of 9-(p-(Propylamino)anilino)acridine hydrochloride involves its interaction with nucleic acids, particularly DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The molecular targets include topoisomerases and other DNA-binding proteins, which are crucial for maintaining DNA integrity.

Comparison with Similar Compounds

Structural and Functional Analogs

The following table summarizes key structural analogs and their properties:

Mechanistic and Physicochemical Comparisons

DNA Binding and Intercalation

- 9-(p-(Propylamino)anilino)acridine HCl: The propylamino group enhances minor groove binding via hydrophobic interactions, while the acridine core intercalates between DNA base pairs. Steric effects from the propyl chain may reduce binding affinity compared to m-AMSA but improve selectivity .

- m-AMSA : The methanesulfonamido group increases topoisomerase II inhibition, contributing to its clinical efficacy. However, this substituent also elevates toxicity due to reactive oxygen species generation .

- 9-Aminoacridine HCl: Lacks the anilino side chain, leading to weaker DNA binding. Its antiseptic activity arises from non-specific interactions with bacterial nucleoproteins .

QSAR Insights

- Hydrophobicity (logP) and electronic effects (Hammett σ values) of substituents correlate with antitumor activity. The propylamino group in the target compound balances moderate hydrophobicity (logP ~2.5) with electron-donating properties, optimizing DNA binding without excessive toxicity .

Toxicity and Selectivity

- Acute toxicity (LD50) of 9-anilinoacridines correlates with DNA binding strength. The target compound’s propylamino group reduces systemic toxicity compared to m-AMSA, as predicted by QSAR models .

- 9-Aminoacridine HCl exhibits localized toxicity (e.g., mucosal irritation) due to its non-intercalative mechanism .

Biological Activity

9-(p-(Propylamino)anilino)acridine hydrochloride is a synthetic compound belonging to the acridine class, known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a propylamino group attached to an aniline moiety, linked to an acridine core. The synthesis typically involves a nucleophilic substitution reaction between 9-chloroacridine and p-propylaniline, which is a common method for producing amino-acridine derivatives .

Biological Activity Overview

The biological activity of 9-(p-(Propylamino)anilino)acridine hydrochloride is primarily attributed to its interaction with DNA. Acridines are known to intercalate into DNA structures, disrupting cellular processes and exhibiting cytotoxic effects on various cancer cell lines.

Key Biological Activities:

- Antitumor Activity : Exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Demonstrates activity against bacteria and parasites.

- Mechanism of Action : Primarily involves intercalation into DNA, leading to inhibition of replication and transcription processes.

The mechanism by which 9-(p-(Propylamino)anilino)acridine hydrochloride exerts its biological effects is primarily through the following pathways:

- DNA Intercalation : The planar aromatic structure allows the compound to insert between DNA base pairs, causing structural distortions that inhibit replication .

- Topoisomerase Inhibition : Similar to other acridine derivatives, it may inhibit topoisomerases, enzymes critical for DNA unwinding during replication .

- Induction of Apoptosis : Studies indicate that the compound can trigger apoptosis in cancer cells through DNA damage response pathways.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 9-(p-(Propylamino)anilino)acridine hydrochloride in various experimental settings.

- Cytotoxicity Against Cancer Cell Lines :

-

Comparative Analysis with Other Acridine Derivatives :

- A comparative study showed that 9-(p-(Propylamino)anilino)acridine hydrochloride has enhanced solubility and biological activity compared to structurally similar compounds like 9-aminoacridine and Amsacrine .

- Mechanistic Insights :

Data Table: Biological Activity Comparison

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| 9-(p-(Propylamino)anilino)acridine | 0.90 | DNA intercalation, Topoisomerase inhibition | High potency against U937 cells |

| 9-Aminoacridine | 1.50 | DNA intercalation | Used in malaria treatment |

| Amsacrine | 0.75 | Topoisomerase II inhibition | Effective anticancer agent |

| Quinacrine | 2.00 | Antimalarial properties | Interacts with nucleic acids |

Q & A

Synthesis and Characterization

Q: What are the common synthetic routes and characterization techniques for 9-(p-(Propylamino)anilino)acridine hydrochloride? A: The compound is synthesized via nucleophilic substitution or condensation reactions involving acridine derivatives and propylamine-aniline precursors. Key steps include pH-controlled crystallization to stabilize the hydrochloride salt form, as pKa differences between reactants (e.g., acridine derivatives with pKa >9) and counterions (e.g., HCl) drive salt formation . Characterization involves:

- X-ray crystallography to confirm salt cocrystal structure.

- UV-Vis spectrophotometry (e.g., λmax ~410 nm for acridine derivatives) to monitor reaction progress .

- HPLC with reverse-phase columns (C18) to assess purity, using mobile phases like acetonitrile/ammonium acetate buffer .

Biological Activity Profiling

Q: What biological activities are reported for this compound, and how can they be validated experimentally? A: Acridine derivatives like 9-(p-(Propylamino)anilino)acridine hydrochloride exhibit:

- Antimicrobial activity : Attributed to intercalation with bacterial DNA, disrupting replication. Validate via MIC assays against Gram-positive/negative strains .

- Apoptosis induction : Observed in cancer cells (e.g., colon cancer) via autophagy suppression and caspase-3 activation. Use flow cytometry (Annexin V/PI staining) and Western blotting (LC3-II/p62 markers) .

Mechanistic Studies

Q: How can researchers investigate the compound’s mechanism of action in cancer cells? A: Advanced approaches include:

- Molecular docking to predict binding affinity with DNA or autophagy regulators (e.g., ATG proteins).

- RNA-seq to identify dysregulated pathways (e.g., apoptosis, oxidative stress) post-treatment .

- Live-cell imaging with fluorescent probes (e.g., LysoTracker) to monitor lysosomal dysfunction linked to autophagy inhibition .

Data Contradictions in Physicochemical Properties

Q: How to resolve discrepancies in reported pKa values or solubility profiles? A: Variations arise from solvent polarity and measurement techniques. Standardize methods:

- Potentiometric titration in buffered solutions (pH 3–11) to determine precise pKa .

- Solubility studies using shake-flask methods with HPLC quantification. Note that hydrochloride salts typically exhibit higher aqueous solubility than free bases .

Analytical Method Development

Q: What analytical methods are suitable for quantifying this compound in complex matrices? A:

- Spectrophotometry : Optimize wavelength (e.g., 410 nm) and validate linearity (R² >0.99) in buffer/organic solvent mixtures .

- LC-MS/MS : Use ESI+ mode with transitions specific to the molecular ion ([M+H]+) for high sensitivity in biological samples .

Impact of Hydrochloride Salt Formation

Q: How does the hydrochloride salt influence bioavailability and stability? A: The salt form enhances:

- Bioavailability : Improved solubility facilitates cellular uptake (test via Caco-2 permeability assays).

- Stability : Reduced hygroscopicity compared to free bases. Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

Autophagy vs. Apoptosis Crosstalk

Q: How to differentiate the compound’s effects on autophagy and apoptosis pathways? A: Use combinatorial assays:

- Autophagy flux : Measure LC3-II turnover via Western blot with/without lysosomal inhibitors (e.g., chloroquine) .

- Apoptosis markers : Quantify caspase-3/7 activity using fluorogenic substrates (e.g., DEVD-AMC) .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications could enhance the compound’s efficacy? A: Focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.